molecular formula C29H35N3O10 B579006 Pecocycline CAS No. 15301-82-3

Pecocycline

Cat. No. B579006
CAS RN: 15301-82-3
M. Wt: 585.61
InChI Key: XWPTXNQLYBWSLF-OSCKIKFWSA-N
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Description

Pecocycline is a tetracycline antibiotic that was first synthesized in the 1960s. It has been used extensively in scientific research due to its broad-spectrum antimicrobial activity and low toxicity. Pecocycline is a promising candidate for the development of new antibiotics, as it has shown efficacy against a wide range of bacterial pathogens.

Mechanism Of Action

Pecocycline exerts its antimicrobial activity by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 30S subunit of the ribosome, preventing the binding of aminoacyl-tRNA to the A site. This results in the inhibition of protein synthesis and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Pecocycline has been shown to have low toxicity in both in vitro and in vivo studies. It is primarily eliminated through renal excretion and has a half-life of approximately 2-4 hours. Pecocycline has been shown to have a broad-spectrum of antimicrobial activity, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Pecocycline in lab experiments is its broad-spectrum of antimicrobial activity. This makes it a useful tool for studying a wide range of bacterial pathogens. Additionally, Pecocycline has low toxicity and is relatively easy to synthesize, making it a cost-effective option for researchers.
One limitation of using Pecocycline in lab experiments is that it is a substrate for efflux pumps and ribosomal protection proteins, which can lead to resistance. Additionally, Pecocycline has a short half-life, which can make it difficult to maintain effective concentrations in vivo.

Future Directions

There are several potential future directions for the use of Pecocycline in scientific research. One area of interest is the development of new antibiotics based on the structure of Pecocycline. Researchers are also exploring the use of Pecocycline in combination with other antibiotics to overcome resistance mechanisms. Additionally, there is interest in using Pecocycline as a tool to study the mechanisms of antibiotic resistance and to develop new strategies for combating bacterial infections.

Synthesis Methods

Pecocycline can be synthesized using a modified version of the classic tetracycline synthesis method. The synthesis involves the condensation of a diketone with an amine, followed by cyclization and reduction to form the tetracycline ring system. Pecocycline is unique in that it contains a 7-chloro group, which is introduced during the synthesis process.

Scientific Research Applications

Pecocycline has been used extensively in scientific research as a tool to study bacterial infection and antibiotic resistance. It has been shown to be effective against a wide range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Pecocycline has also been used to study the mechanisms of antibiotic resistance, as it is a substrate for efflux pumps and ribosomal protection proteins.

properties

IUPAC Name

1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O10/c1-28(41)14-7-4-8-17(33)18(14)22(34)19-15(28)10-16-21(31(2)3)23(35)20(25(37)29(16,42)24(19)36)26(38)30-12-32-9-5-6-13(11-32)27(39)40/h4,7-8,13,15-16,21,33-34,37,41-42H,5-6,9-12H2,1-3H3,(H,30,38)(H,39,40)/t13?,15-,16-,21-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNFFWXQFYGESU-OSCKIKFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC(C5)C(=O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043112
Record name Pecocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pecocycline

CAS RN

15301-82-3
Record name Pecocycline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pecocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PECOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CG6O25ZC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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